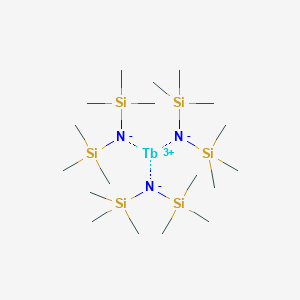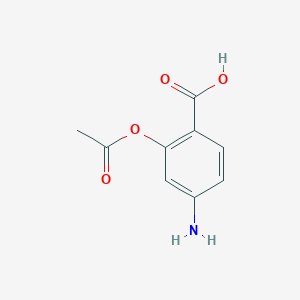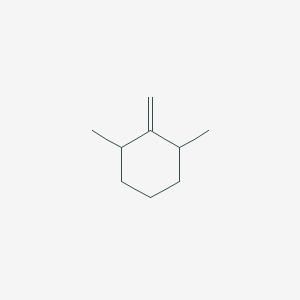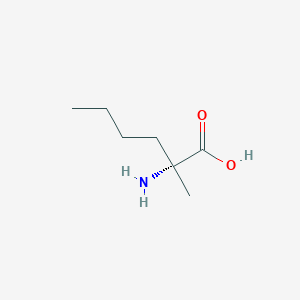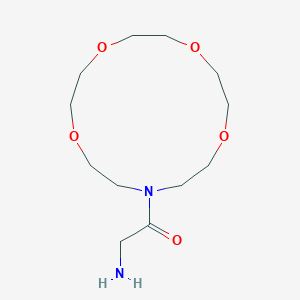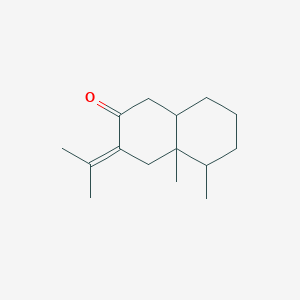![molecular formula C19H17Cl2N5O2 B012585 5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide CAS No. 102821-00-1](/img/structure/B12585.png)
5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide is a chemical compound with potential applications in scientific research. This compound is a triazole derivative and has been shown to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in DNA synthesis, leading to the inhibition of cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the growth of certain cancer cells and has been suggested to have potential as a chemotherapeutic agent. Additionally, it has been shown to have activity against certain fungal infections, making it a potential antifungal agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide in lab experiments is its potential as a chemotherapeutic agent. Additionally, its activity against certain fungal infections makes it a potential antifungal agent. However, limitations include the lack of full understanding of its mechanism of action and potential side effects.
Zukünftige Richtungen
For research on 5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide include further investigation into its mechanism of action and potential side effects. Additionally, research could focus on its potential as a chemotherapeutic agent and antifungal agent, as well as its potential for use in other areas of scientific research.
Synthesemethoden
The synthesis of 5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide involves the reaction of 4-chloro-2-(2-chlorobenzoyl)phenylhydrazine with N,N-dimethylformamide dimethyl acetal followed by the reaction with 5-aminomethyl-1,2,4-triazole-3-carboxylic acid. The final product is obtained after purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide has potential applications in scientific research. This compound has been shown to exhibit antitumor activity, and it has been suggested that it could be used as a potential chemotherapeutic agent. Additionally, it has been shown to have activity against certain fungal infections, making it a potential antifungal agent.
Eigenschaften
CAS-Nummer |
102821-00-1 |
|---|---|
Molekularformel |
C19H17Cl2N5O2 |
Molekulargewicht |
418.3 g/mol |
IUPAC-Name |
5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C19H17Cl2N5O2/c1-25(2)19(28)18-23-16(10-22)26(24-18)15-8-7-11(20)9-13(15)17(27)12-5-3-4-6-14(12)21/h3-9H,10,22H2,1-2H3 |
InChI-Schlüssel |
QVXMGNRAXMICCR-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=NN(C(=N1)CN)C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl |
Kanonische SMILES |
CN(C)C(=O)C1=NN(C(=N1)CN)C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl |
Andere CAS-Nummern |
102821-00-1 |
Synonyme |
191-DG 191DG DG 191 DG-191 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



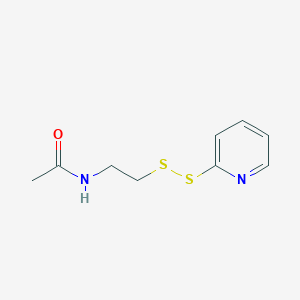
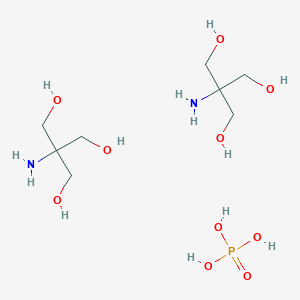
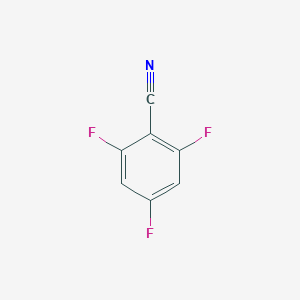
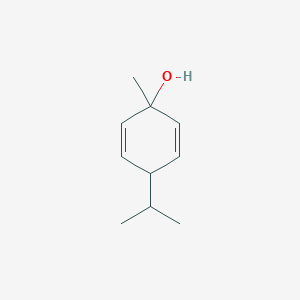
![7'-[Ethyl(hexyl)amino]-3'-methyl-1'-phenylspiro[2-benzofuran-3,4'-chromeno[2,3-c]pyrazole]-1-one](/img/structure/B12508.png)
